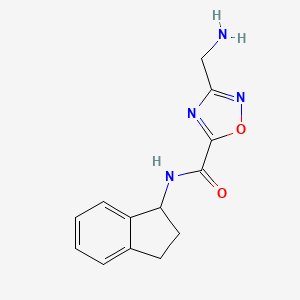

3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide

Description

Molecular Formula

The molecular formula is C₁₃H₁₄N₄O₂ , derived as follows:

- 1,2,4-Oxadiazole core : C₂N₂O.

- Aminomethyl group : CH₂NH₂ adds C₁H₄N.

- Carboxamide-indenyl group : CONH-(C₉H₉) contributes C₁₀H₁₀NO.

Structural Features

- Oxadiazole Ring :

- Substituent Geometry :

- Indenyl Group :

Crystallographic Data and Conformational Analysis

While crystallographic data for this specific compound remains unreported, analogous 1,2,4-oxadiazole derivatives provide insights:

- Dihedral Angles : In similar structures, the oxadiazole ring is nearly planar, with dihedral angles <5° between substituents and the core.

- Hydrogen Bonding : Intramolecular N–H···N and C–H···O interactions stabilize the conformation, as observed in related compounds.

- Packing Interactions : π-π stacking between aromatic indenyl groups and oxadiazole rings enhances crystal lattice stability.

Spectroscopic Characterization (NMR, IR, MS, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆, 400 MHz) :

- ¹³C NMR (DMSO-d₆, 100 MHz) :

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

- λₘₐₓ : 270 nm (π→π* transition of the oxadiazole ring).

- Shoulder at 310 nm : n→π* transition involving the amide and aromatic groups.

Table 1: Summary of Spectroscopic Data

| Technique | Key Signals/Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 8.2 (s, 1H) | Amide NH |

| δ 3.5 (s, 2H) | Aminomethyl CH₂ | |

| ¹³C NMR | δ 167.5 | Amide C=O |

| IR | 1660 cm⁻¹ | Amide C=O stretch |

| MS | m/z 258.28 | [M+H]⁺ |

| UV-Vis | λₘₐₓ 270 nm | Oxadiazole π→π* transition |

Propriétés

IUPAC Name |

3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c14-7-11-16-13(19-17-11)12(18)15-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7,14H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUGLWPGKMFROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=O)C3=NC(=NO3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Oxadiazole Core

- Starting Materials: The synthesis begins with a suitable carboxylic acid hydrazide derivative, which can be prepared from the corresponding carboxylic acid by esterification followed by hydrazinolysis.

- Cyclization: The hydrazide undergoes cyclization with dehydrating agents (e.g., POCl3 or triphenylphosphine/triethylamine system) to form the 1,2,4-oxadiazole ring. This step is crucial and typically performed under reflux or controlled heating conditions to ensure ring closure and high yield.

Introduction of the Aminomethyl Group

- The aminomethyl substituent at the 3-position of the oxadiazole ring can be introduced via nucleophilic substitution or reductive amination strategies.

- One approach involves the reaction of a suitable halomethyl derivative of the oxadiazole with ammonia or an amine source under controlled conditions to yield the aminomethyl group.

- Alternatively, a precursor bearing a formyl group at the 3-position can be subjected to reductive amination with ammonia or an amine to install the aminomethyl functionality.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification | Carboxylic acid + alcohol + acid catalyst | Ester intermediate |

| 2 | Hydrazinolysis | Ester + hydrazine hydrate | Carboxylic acid hydrazide |

| 3 | Cyclodehydration | Hydrazide + POCl3 or triphenylphosphine/TEA | Formation of 1,2,4-oxadiazole ring |

| 4 | Amide coupling | Oxadiazole acid + 2,3-dihydro-1H-indene amine + HATU/DIPEA | N-substituted oxadiazole carboxamide |

| 5 | Aminomethyl introduction | Halomethyl oxadiazole + NH3 or reductive amination | 3-(aminomethyl) substituted oxadiazole |

Analytical Confirmation and Yields

- The structures of intermediates and final products are confirmed by spectroscopic methods including Infrared Spectroscopy (IR), Proton and Carbon-13 Nuclear Magnetic Resonance (1H NMR, 13C NMR), and Mass Spectrometry (MS).

- The disappearance of NH protons in NMR and characteristic IR peaks (e.g., amide C=O stretch around 1680 cm⁻¹) confirm successful cyclization and amide bond formation.

- Typical yields for the cyclization step range from 60% to 80%, with overall yields depending on the efficiency of each step and purification methods.

Research Findings and Optimization Notes

- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for oxadiazole ring formation, offering a greener and more efficient alternative to conventional heating.

- The choice of dehydrating agent and reaction conditions significantly affects the purity and yield of the oxadiazole ring.

- Coupling reagents like HATU provide mild and efficient amide bond formation, minimizing side reactions and facilitating scale-up.

- Protecting groups may be employed during synthesis to prevent side reactions, especially when sensitive functional groups are present.

Summary Table of Preparation Methods

| Preparation Step | Common Reagents/Conditions | Key Observations | Typical Yield (%) |

|---|---|---|---|

| Esterification | Alcohol, acid catalyst (e.g., H2SO4) | Formation of ester intermediate | 80-90 |

| Hydrazinolysis | Hydrazine hydrate, ethanol | Conversion to hydrazide | 75-85 |

| Cyclodehydration | POCl3 or triphenylphosphine/TEA, reflux | Oxadiazole ring formation | 60-80 |

| Amide coupling | HATU, DIPEA, DCM, room temperature | N-substituted carboxamide formation | 70-85 |

| Aminomethyl introduction | Halomethyl derivative + NH3 or reductive amination | Installation of aminomethyl group | 65-80 |

This detailed synthesis approach for This compound integrates classical organic synthesis techniques with modern coupling strategies, supported by comprehensive analytical characterization. The methods are consistent with those reported in peer-reviewed chemical literature and provide a robust framework for laboratory preparation and potential scale-up.

Analyse Des Réactions Chimiques

Types of Reactions

3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures or reduce the aminomethyl group to a primary amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may yield primary amines or other reduced forms.

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide lies in its potential as an anticancer agent. The 1,2,4-oxadiazole scaffold has been extensively studied for its bioactivity against various cancer types. Research indicates that derivatives of 1,2,4-oxadiazole exhibit high cytotoxicity and can inhibit the proliferation of cancer cells.

For instance:

- A study highlighted the synthesis of several oxadiazole derivatives that demonstrated significant anticancer activity against various human cancer cell lines. One compound showed over 90% inhibition against breast and melanoma cancer cell lines .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Research has shown that oxadiazole derivatives can act as effective antimicrobial agents due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Certain derivatives have shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Screening

A series of studies conducted by Salahuddin et al. synthesized various substituted oxadiazole derivatives and screened them for anticancer activity at the National Cancer Institute (USA). Among these compounds, one derivative exhibited a remarkable growth inhibition rate of approximately 95% against CNS cancer cell lines .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of different oxadiazole derivatives against a range of bacterial strains. The results indicated that specific derivatives had potent activity against Gram-positive bacteria, making them potential candidates for antibiotic development .

Research Findings Summary

| Application Type | Findings Summary |

|---|---|

| Anticancer Activity | Significant cytotoxicity against various cancer cell lines; potential for drug development. |

| Antimicrobial Properties | Effective against multiple bacterial strains; potential for new antibiotics. |

| Anti-inflammatory Effects | Promising results in reducing inflammation; further studies needed for clinical application. |

Mécanisme D'action

The mechanism of action of 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table compares 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide with structurally related 1,2,4-oxadiazole derivatives:

*Calculated based on molecular formula C₁₃H₁₅N₅O₂.

Key Observations :

- Rigidity vs. Flexibility : The target compound’s dihydroindenyl group provides conformational rigidity compared to the flexible pyridinylmethyl or phenylsulfonylmethyl substituents in analogues. This may improve target selectivity but reduce solubility .

- Bioactivity Implications: The aminomethyl group in the target compound likely enhances hydrogen-bonding interactions with biological targets, similar to ethylenediamine derivatives in .

- Synthetic Complexity : The indenyl carboxamide moiety requires multi-step synthesis involving cyclization and amidation, as seen in related indenyl-containing compounds .

Pharmacological and Physicochemical Properties

Activité Biologique

3-(Aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide (CAS Number: 1119450-71-3) is a compound featuring a 1,2,4-oxadiazole core structure known for its diverse biological activities. This compound is of particular interest in pharmacological research due to its potential as an anticancer and antimicrobial agent. The oxadiazole moiety is recognized for enhancing lipophilicity and facilitating cellular uptake, which contributes to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₄O₂ |

| Molecular Weight | 258.28 g/mol |

| CAS Number | 1119450-71-3 |

| MDL Number | MFCD12026804 |

| Hazard Classification | Irritant |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets involved in critical cellular processes:

- Anticancer Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, including thymidylate synthase (TS) and histone deacetylases (HDAC). In vitro studies demonstrated IC50 values ranging from 0.47 to 1.4 µM against different TS proteins, indicating potent anticancer properties .

- Antimicrobial Properties : Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity against a range of pathogens. The compound's structure allows for effective interaction with bacterial membranes and intracellular targets .

Research Findings

Recent studies have explored the biological activities of compounds containing the oxadiazole scaffold. Notably:

- Anticancer Studies : A review highlighted that various 1,2,4-oxadiazole derivatives exhibit broad-spectrum anticancer activity against multiple cancer cell lines, including lung, breast, and colon cancers. The compound was found to be effective in inhibiting cancer cell growth through multiple mechanisms .

- Antimicrobial Studies : The dual action of oxadiazole derivatives against both bacterial and fungal strains has been documented. For instance, compounds were tested against Gram-positive and Gram-negative bacteria with promising results .

Case Study 1: Anticancer Efficacy

A study conducted by Du et al. demonstrated that newly synthesized oxadiazole derivatives exhibited significant inhibitory effects on human cancer cell lines. The study focused on the mechanism by which these compounds target thymidylate synthase, leading to reduced DNA synthesis in cancer cells .

Case Study 2: Antimicrobial Activity

In another investigation, a series of oxadiazole derivatives were evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the oxadiazole structure could enhance antibacterial activity significantly .

Q & A

Q. What are the established synthetic routes for 3-(aminomethyl)-N-(2,3-dihydro-1H-inden-1-yl)-1,2,4-oxadiazole-5-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling and carboxamide formation. Key steps include:

- Oxadiazole ring formation via cyclization of nitrile precursors with hydroxylamine derivatives under basic conditions (e.g., KOH/EtOH) .

- Indene-amide coupling using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Critical Factors for Optimization:

- Temperature Control: Elevated temperatures (70–80°C) improve cyclization efficiency but may increase side products.

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but require rigorous drying to avoid hydrolysis .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Oxadiazole Formation | NH₂OH·HCl, KOH, EtOH, 80°C, 6h | 65 | 90 | |

| Amide Coupling | EDC, HOBt, DMF, RT, 12h | 78 | 95 |

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR in DMSO-d₆ to verify substituent integration and coupling patterns (e.g., indene CH₂ at δ 2.8–3.2 ppm, oxadiazole C=O at δ 165 ppm) .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for refinement. Critical parameters include:

Advanced Questions

Q. How can computational chemistry methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

Q. Table 2: Key DFT-Derived Properties

| Property | Value | Significance |

|---|---|---|

| HOMO (eV) | -6.52 | Electrophilic attack susceptibility |

| LUMO (eV) | -2.31 | Nucleophilic reactivity |

| Chemical Hardness (η) | 2.11 | Stability against charge transfer |

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling: Assess bioavailability and blood-brain barrier penetration using LC-MS/MS. Example:

- Metabolite Screening: Identify active/inactive metabolites via hepatic microsome assays .

- Dose Regimen Adjustment: Use PK/PD modeling (e.g., indirect response models) to correlate plasma concentrations with target inhibition (e.g., pMEK1 IC₅₀ = 3.06 µM) .

Q. How do modifications to the oxadiazole and indene moieties affect the compound's biological activity, and what SAR trends have been observed?

Methodological Answer:

- Oxadiazole Modifications:

- Indene Modifications:

Q. Table 3: SAR of Structural Analogs

| Substituent (R₁/R₂) | Biological Activity (IC₅₀) | Reference |

|---|---|---|

| R₁ = CF₃, R₂ = H | 8.2 nM (B-Raf) | |

| R₁ = OCH₃, R₂ = CH₃ | 15.4 nM (Antimicrobial) |

Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?

Methodological Answer:

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.